1-(3-bromophenyl)-1H-1,2,4-triazole
Overview
Description
1-(3-bromophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like mitogen-activated protein kinase 10 .
Mode of Action
The exact mode of action of 1-(3-bromophenyl)-1H-1,2,4-triazole is not well-documented. It’s likely that it interacts with its targets, leading to changes in the cellular processes. More research is needed to elucidate the precise interactions and resulting changes .
Biochemical Pathways
The metabolites of similar compounds have been found to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzyl bromide with sodium azide to form 3-bromobenzyl azide, which then undergoes cyclization in the presence of a base to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted triazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Scientific Research Applications
1-(3-bromophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antifungal agents.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-1H-1,2,4-triazole: Similar structure but with the bromine atom at the para position.
1-(3-chlorophenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
1-(3-fluorophenyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine
Uniqueness
1-(3-bromophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the meta position can affect the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
1-(3-bromophenyl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBLWWHFYAXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.